molecular formula C19H13F B167556 7-Methyl-2-fluorobenz[a]anthracene CAS No. 1994-57-6

7-Methyl-2-fluorobenz[a]anthracene

Cat. No. B167556
CAS RN: 1994-57-6
M. Wt: 260.3 g/mol
InChI Key: CCGBZTMYGNQCBD-UHFFFAOYSA-N
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Description

7-Methyl-2-fluorobenz[a]anthracene (7M2FBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, making it an important tool for studying the mechanisms of cancer development and DNA damage.

Scientific Research Applications

7-Methyl-2-fluorobenz[a]anthracene is widely used in scientific research as a model carcinogen and mutagen. It has been used to study the mechanisms of DNA damage and repair, as well as the development of cancer. It has also been used to investigate the effects of environmental pollutants on human health.

Mechanism Of Action

The mechanism of action of 7-Methyl-2-fluorobenz[a]anthracene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. 7-Methyl-2-fluorobenz[a]anthracene is metabolized by the liver into reactive intermediates, which can react with DNA to form adducts.

Biochemical And Physiological Effects

7-Methyl-2-fluorobenz[a]anthracene has been shown to cause mutations and DNA damage in a variety of cell types. It has also been shown to induce tumors in animal models. The physiological effects of 7-Methyl-2-fluorobenz[a]anthracene are not well understood, but it is believed to disrupt normal cellular processes and lead to the development of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Methyl-2-fluorobenz[a]anthracene in lab experiments is its potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and cancer development in a controlled environment. However, the use of 7-Methyl-2-fluorobenz[a]anthracene is limited by its toxicity and potential health risks. Researchers must take precautions to ensure their safety when working with this chemical.

Future Directions

Future research on 7-Methyl-2-fluorobenz[a]anthracene should focus on developing new methods for studying its effects on DNA and cancer development. This could involve the use of advanced imaging techniques or the development of new animal models. Additionally, research should focus on identifying new biomarkers for detecting exposure to 7-Methyl-2-fluorobenz[a]anthracene and other PAHs in the environment. This could help to improve public health by identifying individuals who are at risk for cancer and other diseases caused by environmental pollutants.

Synthesis Methods

The synthesis of 7-Methyl-2-fluorobenz[a]anthracene involves the reaction of 7-methylbenz[a]anthracene with hydrogen fluoride gas. This reaction yields a mixture of 7-Methyl-2-fluorobenz[a]anthracene and its 6-fluoro isomer, which can be separated by column chromatography. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

properties

CAS RN

1994-57-6

Product Name

7-Methyl-2-fluorobenz[a]anthracene

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

2-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3

InChI Key

CCGBZTMYGNQCBD-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F

Other CAS RN

1994-57-6

synonyms

2-Fluoro-7-methylbenz[a]anthracene

Origin of Product

United States

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